molecular formula C23H24ClN5O4 B2908853 8-(benzylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 333305-41-2

8-(benzylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2908853
CAS RN: 333305-41-2
M. Wt: 469.93
InChI Key: NPQUYHCCVTVAFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(benzylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H24ClN5O4 and its molecular weight is 469.93. The purity is usually 95%.
BenchChem offers high-quality 8-(benzylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(benzylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is part of chemdiv’s library of small molecule covalent inhibitors . Covalent inhibitors typically form a stable, irreversible bond with their target enzyme or receptor .

Mode of Action

ChemDiv1_005019, as a covalent inhibitor, works by forming a stable, irreversible bond with its target enzyme or receptor . This covalent bond formation leads to prolonged and often more potent inhibition . The specificity of covalent inhibitors allows for the targeted modulation of disease-related proteins while minimizing the likelihood of off-target effects .

Biochemical Pathways

Covalent inhibitors, in general, can effectively shut down key molecular pathways , reducing the potential for resistance development .

Pharmacokinetics

Covalent inhibitors offer significant advantages in pharmacology, primarily due to their ability to form a permanent bond with target enzymes or receptors, which ensures a long-lasting therapeutic effect . This irreversible mode of action can be highly beneficial in reducing the frequency of dosing, enhancing patient compliance, and improving the overall effectiveness of treatments .

Result of Action

The enduring binding of covalent inhibitors reduces the enzyme’s ability to mutate and develop resistance , a common challenge in the treatment of many diseases, including various cancers and infectious diseases .

Action Environment

The specificity of covalent inhibitors allows for the targeted modulation of disease-related proteins while minimizing the likelihood of off-target effects , which is crucial for reducing adverse side effects and increasing drug safety .

properties

IUPAC Name

8-(benzylamino)-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O4/c1-27-20-19(21(31)28(2)23(27)32)29(22(26-20)25-12-15-6-4-3-5-7-15)13-17(30)14-33-18-10-8-16(24)9-11-18/h3-11,17,30H,12-14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQUYHCCVTVAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(COC4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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